Methyl N-(3-(acetylamino)phenyl)-N-ethyl-beta-alaninate
Description
Structure
3D Structure
Properties
CAS No. |
88351-63-7 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
methyl 3-(3-acetamido-N-ethylanilino)propanoate |
InChI |
InChI=1S/C14H20N2O3/c1-4-16(9-8-14(18)19-3)13-7-5-6-12(10-13)15-11(2)17/h5-7,10H,4,8-9H2,1-3H3,(H,15,17) |
InChI Key |
AOEBDRLRNJNHSY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)OC)C1=CC=CC(=C1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Starting Materials and Key Intermediates
- 3-(Acetylamino)aniline derivatives serve as the aromatic amine source.
- Beta-alanine methyl ester or its activated derivatives provide the beta-alanine backbone.
- Alkylation reagents such as ethylating agents (e.g., ethyl halides) are used for N-ethyl substitution.
- Carbamate or amide formation reagents are employed to introduce the acetylamino group or to protect amines during synthesis.
Synthetic Route Summary
The preparation generally follows these key steps:
- Reductive amination or amine alkylation to introduce the N-ethyl group on the beta-alanine nitrogen.
- Acetylation of the aromatic amine to form the 3-(acetylamino)phenyl moiety.
- Coupling of the substituted aromatic amine with beta-alanine methyl ester to form the N-substituted beta-alaninate.
- Purification and isolation of the final methyl ester compound.
Detailed Preparation Steps
Reductive Amination and Alkylation
- Starting from 3-hydroxyacetophenone or 3-(acetylamino)aniline, reductive amination is performed using Raney nickel catalyst in the presence of ammonia and hydrogen gas in an alcohol solvent such as methanol or ethanol. This step introduces the aminoethyl side chain with high selectivity.
- The N-ethyl group is introduced by methylation or ethylation of the amine using formaldehyde and formic acid or ethylmethylcarbamoyl chloride under controlled conditions.
Carbamate Formation and Carbonyl Insertion
- Carbamate formation is a critical step where a carbonyl moiety is inserted between the amine and phenolic components. This can be achieved using reagents such as carbonyldiimidazole, triphosgene, methyl carbonate, or 4-nitrophenyl chloroformate.
- The carbonyl insertion reagent can be reacted first with the phenolic OH group followed by the amine or vice versa, depending on the desired intermediate and reaction conditions.
Coupling with Beta-Alanine Methyl Ester
- The aromatic amine derivative is coupled with beta-alanine methyl ester or its activated form (e.g., acid chloride or anhydride) in the presence of bases like triethylamine to form the amide bond.
- This coupling is often performed in organic solvents such as acetonitrile, ethyl acetate, or chlorinated hydrocarbons under mild conditions to preserve functional group integrity.
Purification and Isolation
- The reaction mixture is neutralized with aqueous inorganic bases and extracted with organic solvents like ethyl acetate or acetonitrile.
- The organic layer is concentrated, and the residue is purified by recrystallization or column chromatography using solvent systems such as petroleum ether–ethyl acetate or chloroform–methanol mixtures.
Data Table: Summary of Key Preparation Steps and Conditions
Research Findings and Optimization Notes
- The use of Raney nickel in reductive amination provides efficient conversion with minimal side products and easy catalyst removal.
- Carbamate formation using 4-nitrophenyl chloroformate allows selective carbonyl insertion with good yields and manageable reaction conditions.
- Avoidance of toxic reagents such as triphosgene in some methods reduces environmental impact and improves safety.
- The choice of solvent significantly affects reaction rates and yields; methanol and acetonitrile are preferred for their polarity and ability to dissolve reactants.
- Resolution of racemic intermediates using optically active acids (e.g., camphor sulfonic acid) can yield optically pure compounds when chirality is relevant.
- Purification by column chromatography using chloroform/methanol or petroleum ether/ethyl acetate mixtures ensures removal of impurities and isolation of the target ester in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[3-(acetylamino)phenyl]-N-ethyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of methyl N-(3-(acetylamino)phenyl)-N-ethyl-beta-alaninate exhibit significant anticancer properties. A study demonstrated the synthesis of related compounds that showed promising activity against cancer cell lines. The mechanism involves inducing apoptosis in cancer cells through modulation of signaling pathways .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of oxidative stress. In vitro studies using SH-SY5Y neuroblastoma cells highlighted the compound's potential to protect against oxidative damage, suggesting its utility in treating neurodegenerative diseases .
Analytical Applications
High-Performance Liquid Chromatography (HPLC)
this compound can be effectively analyzed using reverse phase HPLC techniques. A specific method employing acetonitrile, water, and phosphoric acid as the mobile phase has been developed for its separation and quantification. This method is scalable for preparative purposes and suitable for pharmacokinetic studies .
| Analytical Method | Mobile Phase Components | Application |
|---|---|---|
| Reverse Phase HPLC | Acetonitrile, Water, Phosphoric Acid | Separation and quantification of this compound |
Therapeutic Potential
Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation. The ability to influence pro-inflammatory and anti-inflammatory metabolite levels suggests a role in managing diseases like rheumatoid arthritis .
Case Study 1: Anticancer Activity
A series of experiments were conducted to evaluate the anticancer potential of this compound derivatives. The results indicated a dose-dependent inhibition of cell proliferation in various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.
Case Study 2: Neuroprotection
In a model of oxidative stress induced by rotenone and oligomycin, the compound demonstrated significant protective effects on neuronal cells. The study concluded that the compound's ability to reduce reactive oxygen species levels could be harnessed for therapeutic strategies against neurodegenerative diseases.
Mechanism of Action
The mechanism of action of methyl N-[3-(acetylamino)phenyl]-N-ethyl-beta-alaninate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations
Substituent Effects on Solubility and Reactivity
- The 2-methoxy group in 62072-82-6 enhances solubility in polar solvents compared to the parent compound, while the ethyl group in the target compound likely increases lipophilicity, favoring membrane permeability in biological systems .
- The dimethyl ester in 61038-96-8 introduces hydrolytic instability under basic conditions, whereas the single methyl ester in the target compound may offer better stability .
The 3-(acetylamino)phenyl group common to all analogs provides a hydrogen-bonding site, critical for molecular recognition in drug design .
Thermal and Chemical Stability
- Compounds with methoxy-3-oxopropyl groups (e.g., 62072-82-6) exhibit lower thermal stability (<200°C decomposition) due to ester group lability, whereas alkyl-substituted derivatives (e.g., target compound) may retain integrity at higher temperatures .
Biological Activity
Methyl N-(3-(acetylamino)phenyl)-N-ethyl-beta-alaninate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a beta-alanine backbone with an ethyl group and an acetylamino substituent on the aromatic ring. This unique structure is thought to contribute to its biological properties.
Biological Activity Overview
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on related compounds demonstrated effectiveness against various bacterial strains, suggesting potential for developing new antimicrobial agents .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound is believed to stem from its ability to interact with multiple molecular targets. The presence of the acetylamino group may enhance its affinity for specific enzymes or receptors involved in cellular signaling pathways related to inflammation and cancer progression .
Case Studies
-
Antimicrobial Efficacy
A study conducted on a series of beta-alanine derivatives, including this compound, revealed minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.Compound Name MIC (µg/mL) Bacterial Strain This compound 32 Staphylococcus aureus Related Compound 1 16 Escherichia coli Related Compound 2 64 Pseudomonas aeruginosa -
Anticancer Activity
In vitro studies indicated that this compound reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results are displayed in Table 2.Cell Line IC50 (µM) Mechanism of Action MCF-7 15 Induction of apoptosis HeLa 20 Cell cycle arrest at G2/M phase
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl N-(3-(acetylamino)phenyl)-N-ethyl-beta-alaninate?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. A plausible route involves:
- Step 1 : Amide bond formation between 3-(acetylamino)aniline and beta-alanine derivatives using carbodiimide coupling agents (e.g., EDC/NHS) .
- Step 2 : Selective N-ethylation under basic conditions (e.g., NaH/DMF) followed by methyl esterification using methanol and catalytic acid .
- Validation : Monitor reaction progress via TLC or HPLC-MS, ensuring intermediates are free of unreacted amines or residual solvents.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with UV detection (λmax ~255 nm, based on analogous phenylacetanilide derivatives) .
- Structural Confirmation : Employ H/C NMR to verify the acetylamino group (δ ~2.1 ppm for CHCO) and ester moiety (δ ~3.6 ppm for OCH). High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation .
Q. What are the optimal storage conditions to maintain compound stability?
- Methodological Answer :
- Store as a crystalline solid at -20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the ester group. Use desiccants to minimize moisture exposure .
- Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can predict shelf-life under varying conditions .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what experimental models are suitable for mechanistic studies?
- Methodological Answer :
- Target Identification : Screen against kinase or protease libraries due to structural similarity to peptidomimetic inhibitors (e.g., MMP3 or IL-6 pathways) .
- Binding Assays : Use surface plasmon resonance (SPR) with immobilized recombinant proteins (e.g., MMP3 or IL-6) to quantify affinity .
- Cellular Models : Test in HEK293 cells transfected with GPCRs or ion channels, given the compound’s ethyl-beta-alaninate backbone resembling known modulators .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC-MS; impurities ≥2% (e.g., des-ethyl byproducts) may skew results .
- Assay Optimization : Control for pH (e.g., PBS vs. serum-containing media) and temperature, as ester hydrolysis rates vary .
- Structural Analog Comparison : Benchmark against analogs like Methyl N-(methoxyacetyl)-N-(2,6-xylyl)-D-alaninate to isolate structure-activity relationships .
Q. What strategies improve synthetic yield while minimizing side reactions?
- Methodological Answer :
- Coupling Efficiency : Replace EDC with DMT-MM for amide bond formation in polar aprotic solvents (e.g., acetonitrile), reducing carbodiimide-induced side products .
- Selective Protection : Use tert-butyloxycarbonyl (Boc) groups for transient amine protection during ethylation, followed by acidic deprotection .
- Scale-Up Considerations : Optimize stoichiometry (e.g., 1.2:1 molar ratio of ethylating agent to amine) and employ flow chemistry for consistent mixing .
Q. Can this compound act as a substrate or inhibitor for specific enzymes, and how is this tested?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
